KetoABNO

Catalog No.
S615531
CAS No.
7123-92-4
M.F
C8H12NO2
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KetoABNO

CAS Number

7123-92-4

Product Name

KetoABNO

Molecular Formula

C8H12NO2

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2

InChI Key

AMZBXNVXJGUYMF-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)CC(C1)N2[O]

Synonyms

norpseudopelleterine-N-oxyl, NPPN

Canonical SMILES

C1CC2CC(=O)CC(C1)N2[O]

Organic Synthesis:

  • Versatile Building Block: KetoABNO's distinct structure, containing a nitrogen atom, eight carbon atoms, two oxygen atoms, and twelve hydrogen atoms, makes it a versatile building block for synthesizing a diverse range of organic compounds. Its specific functionalities allow for various chemical reactions, enabling researchers to create complex molecules for various purposes. [Source: Procurenet description of KetoABNO 95, ]

Biotechnology Research:

  • Facilitating Drug Development: KetoABNO plays a crucial role in the development of new drugs and pharmaceuticals. Its properties allow for the creation of specific functional groups within drug molecules, potentially enhancing their efficacy or targeting specific mechanisms of action within the body. [Source: Procurenet description of KetoABNO 95, ]

Chemical Research:

  • Studying Free Radical Reactions: KetoABNO possesses a stable free radical due to the unpaired electron on its nitrogen atom. This makes it a valuable tool for studying free radical reactions, which are crucial in various biological and chemical processes. Researchers can use KetoABNO to understand the mechanisms and behavior of free radicals, leading to advancements in various fields, including material science and environmental chemistry. Source: Scientific literature on the free radical properties of KetoABNO, a search on [Google Scholar: using the keywords "KetoABNO" and "free radical"]

KetoABNO, or 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, is a bicyclic nitroxyl radical known for its utility as an oxidation catalyst. This compound features a unique structural configuration that enhances its reactivity in various chemical processes, particularly in oxidation reactions. The presence of the nitrogen atom within the bicyclic framework contributes to its distinct electronic properties, allowing it to function effectively as a co-catalyst in aerobic oxidation reactions.

, primarily involving the oxidation of alcohols and aldehydes. Notably, it has been demonstrated to catalyze the aerobic oxidation of alcohols to aldehydes and ketones under mild conditions. The mechanism generally involves the formation of an intermediate that facilitates the transfer of oxygen from molecular oxygen or other oxidants to the substrate.

  • Oxidation of Alcohols: KetoABNO has shown efficacy in converting primary and secondary alcohols into their corresponding carbonyl compounds (aldehydes or ketones) when used in conjunction with bismuth nitrate as a catalyst under aerobic conditions .
  • Aldehyde Oxidation: It also catalyzes the oxidation of aldehydes to carboxylic acids using nitroxyl and nitrogen oxides as co-catalysts, showcasing its versatility in oxidation chemistry .

KetoABNO can be synthesized through several methods, typically involving multi-step organic reactions:

  • Starting Material Preparation: The synthesis often begins with 9-azabicyclo[3.3.1]nonane, which is then converted into KetoABNO through oxidation processes.
  • Oxidation Process: For instance, one method involves treating 9-azabicyclo[3.3.1]nonane with urea hydrogen peroxide in the presence of sodium tungstate to yield ABNO, which can subsequently be oxidized to KetoABNO using various oxidants .
  • Catalytic Systems: The synthesis can also be integrated into catalytic systems where KetoABNO is generated in situ during the reaction process, enhancing efficiency and yield.

KetoABNO is primarily utilized as a catalyst in organic synthesis:

  • Oxidation Reactions: It is widely used for the aerobic oxidation of alcohols and aldehydes, facilitating transformations that are essential in synthetic organic chemistry.
  • Industrial Processes: Its efficiency under mild conditions makes it suitable for large-scale applications, particularly in pharmaceutical and fine chemical production where selective oxidation is crucial .

KetoABNO shares similarities with other nitroxyl radicals but exhibits unique properties due to its bicyclic structure:

Compound NameStructure TypeKey Features
ABNOBicyclic Nitroxyl RadicalLess reactive than KetoABNO; used in similar applications but with lower efficiency .
AZADOBicyclic Nitroxyl RadicalHigher reactivity compared to ABNO; effective in specific oxidation reactions .
TEMPOStable Nitroxyl RadicalWidely used but has steric hindrance issues; less effective for sterically hindered substrates compared to KetoABNO .

KetoABNO's unique bicyclic structure allows it to engage more effectively with sterically hindered substrates compared to its analogs like ABNO and TEMPO, making it a valuable tool in organic synthesis.

XLogP3

0.2

Dates

Modify: 2023-08-15

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